molecular formula C16H21NO2 B12672337 1-Benzyl-1,2,3,6-tetrahydro-4-(2-methyl-1,3-dioxolan-2-yl)pyridine CAS No. 93841-57-7

1-Benzyl-1,2,3,6-tetrahydro-4-(2-methyl-1,3-dioxolan-2-yl)pyridine

Cat. No.: B12672337
CAS No.: 93841-57-7
M. Wt: 259.34 g/mol
InChI Key: KUQFLKWSSWDYEK-UHFFFAOYSA-N
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Description

1-Benzyl-1,2,3,6-tetrahydro-4-(2-methyl-1,3-dioxolan-2-yl)pyridine is a complex organic compound with a unique structure that combines a tetrahydropyridine ring with a dioxolane moiety

Preparation Methods

The synthesis of 1-Benzyl-1,2,3,6-tetrahydro-4-(2-methyl-1,3-dioxolan-2-yl)pyridine typically involves multiple steps. One common synthetic route includes the reaction of a benzyl halide with a tetrahydropyridine derivative under basic conditions. The dioxolane ring is then introduced through a subsequent reaction with a suitable diol and an acid catalyst . Industrial production methods may involve optimized reaction conditions to increase yield and purity, such as the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

1-Benzyl-1,2,3,6-tetrahydro-4-(2-methyl-1,3-dioxolan-2-yl)pyridine undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and varying temperatures and pressures depending on the desired transformation .

Scientific Research Applications

1-Benzyl-1,2,3,6-tetrahydro-4-(2-methyl-1,3-dioxolan-2-yl)pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Benzyl-1,2,3,6-tetrahydro-4-(2-methyl-1,3-dioxolan-2-yl)pyridine involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound’s structure allows it to mimic or inhibit the action of natural neurotransmitters, thereby modulating signal transduction pathways. This interaction can lead to changes in neuronal activity and has implications for the treatment of neurological conditions .

Comparison with Similar Compounds

Similar compounds to 1-Benzyl-1,2,3,6-tetrahydro-4-(2-methyl-1,3-dioxolan-2-yl)pyridine include:

The uniqueness of this compound lies in its combined structural features, which confer specific reactivity and biological activity not found in its analogs.

Biological Activity

1-Benzyl-1,2,3,6-tetrahydro-4-(2-methyl-1,3-dioxolan-2-yl)pyridine is a compound with significant potential in medicinal chemistry. Its structural features suggest it may exhibit various biological activities, particularly in the realms of antimicrobial and anticancer properties. This article explores the biological activity of this compound through a review of relevant literature and research findings.

Chemical Structure and Properties

The molecular formula for this compound is C17H23NC_{17}H_{23}N with a molecular weight of 255.38 g/mol. The compound features a tetrahydropyridine ring that is known for its diverse biological activities.

Antimicrobial Activity

Research has shown that derivatives of tetrahydropyridine compounds often display antimicrobial properties. A study conducted on similar dioxolane derivatives demonstrated excellent antifungal activity against Candida albicans and significant antibacterial activity against various Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Pseudomonas aeruginosa .

Microorganism Activity Minimum Inhibitory Concentration (MIC)
Staphylococcus aureusExcellent625–1250 µg/mL
Staphylococcus epidermidisSignificantNot specified
Pseudomonas aeruginosaModerateNot specified
Candida albicansExcellentNot specified

Anticancer Activity

The tetrahydropyridine scaffold has been investigated for its potential anticancer properties. Compounds containing this structure have shown promising results in inhibiting cancer cell proliferation in various studies. For instance, some derivatives have been noted to induce apoptosis in cancer cell lines through mechanisms involving the modulation of signaling pathways related to cell survival and death .

Case Study 1: Synthesis and Testing

In a notable study, several tetrahydropyridine derivatives were synthesized and screened for their biological activities. The synthesized compounds were evaluated for their ability to inhibit the growth of bacterial strains and cancer cell lines. The results indicated that modifications to the dioxolane moiety significantly influenced the biological efficacy of the compounds .

Case Study 2: Structure-Activity Relationship (SAR)

A structure-activity relationship analysis was performed on various tetrahydropyridine derivatives to determine the impact of different substituents on biological activity. It was found that specific functional groups enhanced antibacterial potency while maintaining low toxicity profiles . This highlights the importance of molecular design in developing effective therapeutic agents.

Properties

CAS No.

93841-57-7

Molecular Formula

C16H21NO2

Molecular Weight

259.34 g/mol

IUPAC Name

1-benzyl-4-(2-methyl-1,3-dioxolan-2-yl)-3,6-dihydro-2H-pyridine

InChI

InChI=1S/C16H21NO2/c1-16(18-11-12-19-16)15-7-9-17(10-8-15)13-14-5-3-2-4-6-14/h2-7H,8-13H2,1H3

InChI Key

KUQFLKWSSWDYEK-UHFFFAOYSA-N

Canonical SMILES

CC1(OCCO1)C2=CCN(CC2)CC3=CC=CC=C3

Origin of Product

United States

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